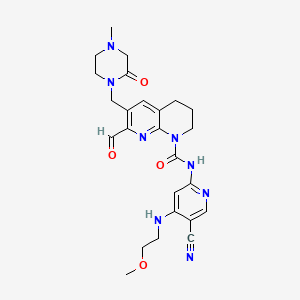
Ruzasvir
説明
ルザスビルは、C型肝炎ウイルスの非構造タンパク質5A(NS5A)の強力な汎遺伝子型阻害剤です。以前の化合物の効力と耐性バリアを改善するために開発されました。 ルザスビルは、C型肝炎ウイルスの複数の遺伝子型に対して有意な抗ウイルス活性を示しており、慢性C型肝炎感染症の治療のための有望な候補となっています .
準備方法
合成経路と反応条件
ルザスビルの合成には、以前のNS5A阻害剤のイミダゾール-プロリン-バリンモチーフを維持しながら、独自のテトラシクリックインドールコアの構築が含まれます。 合成経路には、鍵となる中間体の調製から始まり、環化と官能基の修飾が続く、複数のステップが含まれます .
工業生産方法
ルザスビルの工業生産には、大規模製造のための合成経路の最適化が含まれます。 これには、効率的な触媒、高収率反応、および精製技術の使用が含まれ、高純度で一貫性のあるルザスビルの製造が保証されます .
化学反応の分析
反応の種類
ルザスビルは、次のようなさまざまな化学反応を起こします。
還元: 水素の付加または酸素の除去が含まれます。
一般的な試薬と条件
ルザスビルを含む反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 反応は、一般的に最適な収率を確保するために、制御された温度および圧力条件下で行われます .
生成される主な生成物
これらの反応から生成される主な生成物には、ルザスビルのさまざまな誘導体が含まれ、これらは潜在的な抗ウイルス活性と改善された薬物動態について研究されています .
科学研究への応用
ルザスビルは、次のようないくつかの科学研究への応用があります。
化学: テトラシクリックインドール誘導体の合成と反応性の研究のためのモデル化合物として使用されます。
生物学: C型肝炎ウイルスとの相互作用と、ウイルス複製への影響について研究されています。
医学: 慢性C型肝炎感染症の潜在的な治療法として調査されており、しばしば他の抗ウイルス剤と組み合わせて使用されます。
科学的研究の応用
Ruzasvir has several scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of tetracyclic indole derivatives.
Biology: Studied for its interactions with the hepatitis C virus and its effects on viral replication.
Medicine: Investigated as a potential treatment for chronic hepatitis C infections, often in combination with other antiviral agents.
Industry: Used in the development of new antiviral drugs and therapeutic regimens .
作用機序
ルザスビルは、C型肝炎ウイルスの非構造タンパク質5A(NS5A)を阻害することで効果を発揮します。NS5Aは、ウイルス複製とアセンブリに不可欠です。NS5Aに結合することにより、ルザスビルは複製複合体を破壊し、ウイルス複製を阻害します。 この機構には、NS5Aタンパク質中の特定のアミノ酸残基との相互作用が関与し、ウイルスRNA合成の阻害につながります .
類似の化合物との比較
類似の化合物
ダクラタスビル: 類似の作用機序を持つ別のNS5A阻害剤ですが、化学構造が異なります。
レディパスビル: C型肝炎の治療のために他の抗ウイルス剤と組み合わせて使用されるNS5A阻害剤。
ルザスビルの独自性
ルザスビルは、テトラシクリックインドールコアと、一般的な耐性関連多型に対する最適化された活性により、独自性があります。以前のNS5A阻害剤と比較して、優れた効力とより高い耐性バリアを示しています。 さらに、ルザスビルの汎遺伝子型活性により、C型肝炎ウイルスのさまざまな遺伝子型を治療するための汎用性の高い候補となります .
類似化合物との比較
Similar Compounds
Daclatasvir: Another NS5A inhibitor with a similar mechanism of action but different chemical structure.
Ledipasvir: An NS5A inhibitor used in combination with other antiviral agents for the treatment of hepatitis C.
Velpatasvir: A pangenotypic NS5A inhibitor with a broad spectrum of activity against multiple hepatitis C virus genotypes
Uniqueness of Ruzasvir
This compound is unique due to its tetracyclic indole core and its optimized activity against common resistance-associated polymorphisms. It has shown superior potency and a higher barrier to resistance compared to earlier NS5A inhibitors. Additionally, this compound’s pangenotypic activity makes it a versatile candidate for treating various genotypes of the hepatitis C virus .
特性
IUPAC Name |
methyl N-[(2S)-1-[(2S)-2-[5-[(6S)-6-(2-cyclopropyl-1,3-thiazol-5-yl)-1-fluoro-3-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6H-indolo[1,2-c][1,3]benzoxazin-10-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H55FN10O7S/c1-24(2)40(56-48(63)65-5)45(61)58-15-7-9-34(58)42-51-21-31(54-42)27-13-14-33-29(17-27)19-36-39-30(50)18-28(20-37(39)67-47(60(33)36)38-23-53-44(68-38)26-11-12-26)32-22-52-43(55-32)35-10-8-16-59(35)46(62)41(25(3)4)57-49(64)66-6/h13-14,17-26,34-35,40-41,47H,7-12,15-16H2,1-6H3,(H,51,54)(H,52,55)(H,56,63)(H,57,64)/t34-,35-,40-,41-,47-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWDHVUJXNOWCC-RAEGKSCOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)N5C(OC6=C(C5=C4)C(=CC(=C6)C7=CN=C(N7)C8CCCN8C(=O)C(C(C)C)NC(=O)OC)F)C9=CN=C(S9)C1CC1)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC4=C(C=C3)N5[C@@H](OC6=C(C5=C4)C(=CC(=C6)C7=CN=C(N7)[C@@H]8CCCN8C(=O)[C@H](C(C)C)NC(=O)OC)F)C9=CN=C(S9)C1CC1)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H55FN10O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
947.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1613081-64-3 | |
| Record name | Ruzasvir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1613081643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ruzasvir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11713 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dimethyl N,Nâ?²-([(6S)-6-(2-cyclopropyl-1,3-thiazol-5-yl)-1-fluoroindolo[1,2-c][1,3]benzoxazine-3,10-diyl]bis{1H-imidazole-5,2-diyl-(2S)-pyrrolidine-2,1-diyl[(2S)-3-methyl-1-oxobutane-1,2-diyl]})dicarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RUZASVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX752BD95Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2'S,3'S,5'R,6S)-N-(4-carbamoyl-2-methoxyphenyl)-2-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-5-oxospiro[4H-thieno[3,2-b]pyrrole-6,4'-pyrrolidine]-2'-carboxamide](/img/structure/B610525.png)

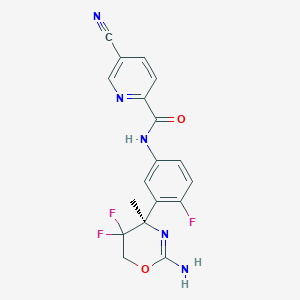
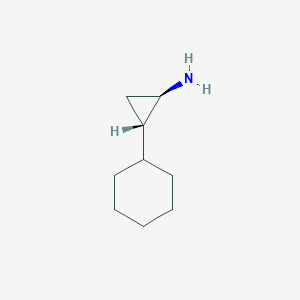
![2-[5-[(6-chloro-7-methylindol-3-ylidene)methyl]-4-hydroxy-2-oxo-1H-imidazol-3-yl]-2-(3,4-difluorophenyl)-N-(1,3-dihydroxypropan-2-yl)acetamide](/img/structure/B610533.png)
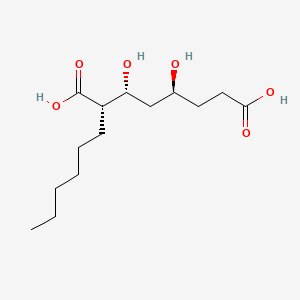
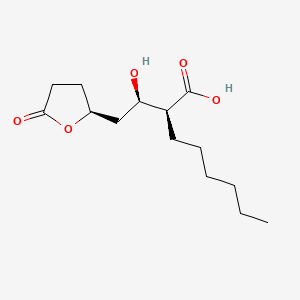
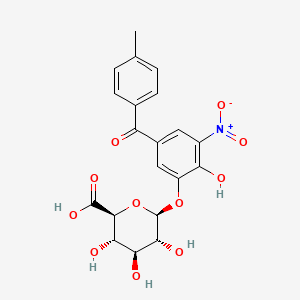
![(3S)-4-[[(4R)-4-(2-chloro-4-fluorophenyl)-5-methoxycarbonyl-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidin-6-yl]methyl]morpholine-3-carboxylic acid](/img/structure/B610539.png)
![(2'R,3R,3'S,5'S)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B610540.png)
